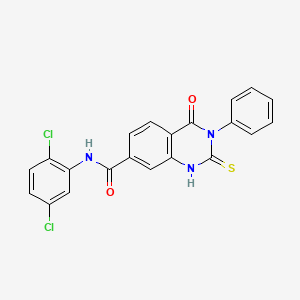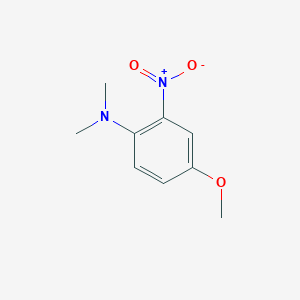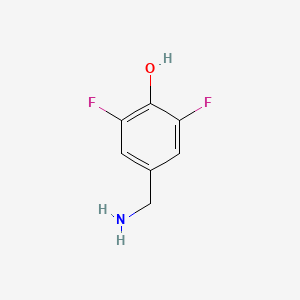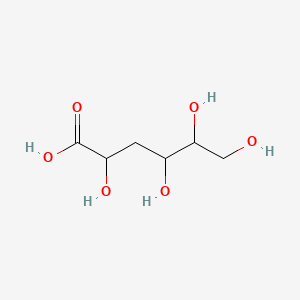
N-(2,5-dichlorophenyl)-4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dichlorophényl)-4-oxo-3-phényl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide est un composé organique complexe appartenant à la famille des quinazolines. Les quinazolines sont des composés bicycliques contenant de l'azote connus pour leurs diverses activités biologiques et leurs applications en chimie médicinale . Ce composé particulier se caractérise par sa structure unique, qui comprend des groupes dichlorophényl, phényl et sulfanyl liés à un noyau de quinazoline.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N-(2,5-dichlorophényl)-4-oxo-3-phényl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau de quinazoline : Le noyau de quinazoline peut être synthétisé par cyclisation de dérivés de l'acide anthranilique avec du formamide ou ses dérivés en conditions acides ou basiques.
Introduction du groupe dichlorophényl : Le groupe dichlorophényl peut être introduit par une réaction de substitution nucléophile à l'aide de la 2,5-dichlorophénylamine.
Fixation du groupe phényl : Le groupe phényl peut être fixé par une réaction d'acylation de Friedel-Crafts à l'aide du chlorure de benzoyle.
Incorporation du groupe sulfanyl : Le groupe sulfanyl peut être introduit par une réaction de thiolation à l'aide de la thiourée ou de réactifs similaires.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse décrites ci-dessus pour améliorer le rendement et la pureté. Cela peut inclure l'utilisation de catalyseurs avancés, le criblage à haut débit des conditions de réaction et des réacteurs à écoulement continu pour accroître efficacement le processus de production .
Analyse Des Réactions Chimiques
Types de réactions
La N-(2,5-dichlorophényl)-4-oxo-3-phényl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe sulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones à l'aide d'agents oxydants comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : Le groupe carbonyle peut être réduit pour former des alcools à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le groupe dichlorophényl peut subir des réactions de substitution nucléophile avec des nucléophiles comme des amines ou des thiols.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium
Substitution : Amines, thiols
Principaux produits formés
Oxydation : Sulfoxydes, sulfones
Réduction : Alcools
Substitution : Dérivés de la quinazoline substitués
Applications de la recherche scientifique
La N-(2,5-dichlorophényl)-4-oxo-3-phényl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide a une large gamme d'applications de recherche scientifique, notamment :
Chimie médicinale : Elle s'est avérée être un agent antiprolifératif potentiel contre les cellules cancéreuses, ce qui en fait un candidat pour le développement de médicaments anticancéreux.
Recherche biologique : Sa structure unique lui permet d'interagir avec diverses cibles biologiques, ce qui la rend utile pour l'étude de l'inhibition enzymatique et de la liaison aux récepteurs.
Applications industrielles : Elle peut être utilisée comme précurseur pour la synthèse d'autres dérivés bioactifs de la quinazoline, qui ont des applications en agriculture comme herbicides et pesticides.
Mécanisme d'action
Le mécanisme d'action de la N-(2,5-dichlorophényl)-4-oxo-3-phényl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Il est connu pour inhiber certaines enzymes et certains récepteurs, ce qui entraîne une perturbation des processus cellulaires. Par exemple, il peut inhiber les tyrosine kinases, qui jouent un rôle crucial dans la signalisation cellulaire et la prolifération . La capacité du composé à former des liaisons hydrogène fortes et des interactions hydrophobes avec ses cibles renforce son efficacité.
Applications De Recherche Scientifique
N-(2,5-dichlorophenyl)-4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: It has shown potential as an antiproliferative agent against cancer cells, making it a candidate for anticancer drug development.
Biological Research: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industrial Applications: It can be used as a precursor for the synthesis of other bioactive quinazoline derivatives, which have applications in agriculture as herbicides and pesticides.
Mécanisme D'action
The mechanism of action of N-(2,5-dichlorophenyl)-4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it can inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation . The compound’s ability to form strong hydrogen bonds and hydrophobic interactions with its targets enhances its efficacy.
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-chloro-4-oxo-N’-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide
- 6-chloro-4-oxo-N’-(2,5-dichlorophényl)-1,4-dihydroquinoline-3-carboxamide
Unicité
La N-(2,5-dichlorophényl)-4-oxo-3-phényl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide se distingue par sa combinaison unique de groupes dichlorophényl, phényl et sulfanyl liés au noyau de quinazoline. Cette unicité structurale contribue à ses activités biologiques distinctes et à ses applications thérapeutiques potentielles .
Propriétés
Formule moléculaire |
C21H13Cl2N3O2S |
|---|---|
Poids moléculaire |
442.3 g/mol |
Nom IUPAC |
N-(2,5-dichlorophenyl)-4-oxo-3-phenyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H13Cl2N3O2S/c22-13-7-9-16(23)18(11-13)24-19(27)12-6-8-15-17(10-12)25-21(29)26(20(15)28)14-4-2-1-3-5-14/h1-11H,(H,24,27)(H,25,29) |
Clé InChI |
HULNVWOAKBKFRP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NC4=C(C=CC(=C4)Cl)Cl)NC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-amino-3-(1H-imidazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid](/img/structure/B12094779.png)


![6-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12094796.png)
![[2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12094809.png)


![{2-[(4-Methylpentan-2-yl)amino]phenyl}methanol](/img/structure/B12094817.png)

![4-Chloro-2-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12094827.png)


